molecular formula C18H20N2O2 B7480698 N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide

N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide

Cat. No. B7480698
M. Wt: 296.4 g/mol
InChI Key: MBRUUBOPQZEAET-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is not fully understood. However, it has been proposed that N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide acts by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for metal ions. In vivo studies have shown that N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has shown promising results in various studies, indicating its potential as a valuable research tool. However, there are also limitations to using N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide in lab experiments. One limitation is that the mechanism of action of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One potential direction is to further investigate the mechanism of action of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. Understanding how N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide works at the molecular level could lead to the development of more effective treatments for cancer and other diseases. Another potential direction is to explore the use of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide as a fluorescent probe for metal ions in living systems. This could lead to the development of new diagnostic tools for detecting metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to explore the potential of N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide as a photosensitizer for photodynamic therapy.
In conclusion, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, or N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, is a chemical compound that has shown promising results in scientific research. Its potential applications include anticancer, antifungal, and antibacterial treatments, as well as its use as a fluorescent probe and photosensitizer. While there are limitations to using N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide in lab experiments, further research could lead to the development of new treatments and diagnostic tools for a variety of diseases.

Synthesis Methods

N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can be synthesized by a multi-step reaction process involving the condensation of 5-methyl-2-nitropyridine with 4-phenyl-2-oxazoline, followed by reduction and acylation. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have potential as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-7-8-16(19-13-14)20-17(21)18(9-11-22-12-10-18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRUUBOPQZEAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide

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